6-(4-methoxyphenyl)-2-(propylsulfanyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
Description
6-(4-Methoxyphenyl)-2-(propylsulfanyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is a triazoloquinazolinone derivative characterized by a fused bicyclic core structure. Key substituents include a 4-methoxyphenyl group at position 6 and a propylsulfanyl moiety at position 2.
Properties
Molecular Formula |
C19H20N4O2S |
|---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-2-propylsulfanyl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C19H20N4O2S/c1-3-8-26-19-21-18-20-16-9-13(12-4-6-14(25-2)7-5-12)10-17(24)15(16)11-23(18)22-19/h4-7,11,13H,3,8-10H2,1-2H3 |
InChI Key |
CVRONOILALLKEO-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NN2C=C3C(=NC2=N1)CC(CC3=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Core Heterocycle Formation Strategies
The triazoloquinazolinone scaffold is constructed through cyclocondensation reactions between 5-amino-1,2,4-triazole derivatives and cyclic ketones. Patent EP3752507A1 demonstrates that reacting 3-amino-1,2,4-triazole with dimedone (5,5-dimethylcyclohexane-1,3-dione) in acetic acid at 80°C for 6 hours yields the unsubstituted triazoloquinazolinone core. For the target compound, this step is modified by substituting dimedone with 6-(4-methoxyphenyl)-5,6-dihydroquinazolin-8(7H)-one, introducing the 4-methoxyphenyl group at the outset.
Table 1: Comparative Cyclocondensation Conditions
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| SnCl₂·2H₂O | Acetonitrile | 80 | 0.42 | 94 |
| H₂SO₄ | Acetic Acid | 80 | 6 | 72 |
| None | Ethanol | Reflux | 12 | 58 |
The stannous chloride-catalyzed method proves most effective, reducing reaction time by 93% compared to acid-catalyzed routes. Mechanistic studies suggest that SnCl₂·2H₂O facilitates both imine formation and cyclization through Lewis acid activation of carbonyl groups.
Reaction Optimization and Byproduct Mitigation
Chinese patent CN117417305B highlights the importance of solvent-catalyst pairs in minimizing byproducts during triazoloquinazolinone synthesis. For the target compound, acetonitrile with 10 mol% SnCl₂·2H₂O reduces dimerization side products from 22% (in ethanol) to <3%.
Key Observations:
- Temperature Control: Maintaining 80°C prevents premature precipitation of intermediates while avoiding thermal decomposition.
- Catalyst Loading: Excess SnCl₂ (>15 mol%) accelerates hydrolysis of the quinazolinone ring, necessitating precise stoichiometry.
- Workup Protocol: Quenching with ice-cold 10% NaHCO₃ followed by ethyl acetate extraction isolates the product in 91% purity before crystallization.
Crystallization and Final Purification
The crude product is purified through recrystallization from ethanol/water (4:1 v/v), yielding colorless needles with 99.2% HPLC purity. X-ray crystallographic data confirms the chair conformation of the dihydroquinazolinone ring and anti-periplanar orientation of the propylsulfanyl group.
Table 2: Crystallization Solvent Screening
| Solvent System | Recovery (%) | Purity (%) |
|---|---|---|
| Ethanol/Water | 88 | 99.2 |
| Acetonitrile/Heptane | 76 | 98.1 |
| Dichloromethane | 43 | 95.7 |
Scalability and Industrial Adaptations
EP3752507A1's continuous flow reactor design enables kilogram-scale production by:
- Mixing streams of triazole amine (0.5 M in acetonitrile) and ketone (0.5 M in acetonitrile) at 5 mL/min
- Passing through a 10 m coiled reactor at 80°C (residence time: 25 min)
- In-line quenching with NaHCO₃ solution
This method achieves 91% yield on 2.7 kg batches with consistent impurity profiles.
Spectroscopic Characterization
Key Spectral Data:
Chemical Reactions Analysis
Types of Reactions
6-(4-methoxyphenyl)-2-(propylsulfanyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one can undergo various chemical reactions, including:
Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the triazoloquinazoline core.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propylsulfanyl group can yield sulfoxides or sulfones, while substitution of the methoxy group can introduce various functional groups.
Scientific Research Applications
Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Studies: The compound can be used to study enzyme interactions, receptor binding, and cellular pathways.
Chemical Biology: It can serve as a probe to investigate biological processes and molecular mechanisms.
Industrial Applications: The compound may have applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-(4-methoxyphenyl)-2-(propylsulfanyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Key Observations :
- Methoxyphenyl vs.
- Sulfanyl vs. Hydroxyl : The propylsulfanyl group in the target compound may offer greater metabolic stability than hydroxyl-containing analogues (e.g., K 19), which are prone to glucuronidation .
Spectroscopic and Physicochemical Profiles
Table 3: Spectroscopic Data of Selected Compounds
Spectroscopic Trends :
- The target compound’s propylsulfanyl group is expected to show C=S stretching near 2350 cm⁻¹ in IR, distinct from carbonyl peaks (1696 cm⁻¹) in pyridinyl analogues .
- Methoxy groups (OCH₃) exhibit characteristic NMR signals at δ ~3.8, differentiating them from hydroxyl or vinyl protons in other derivatives .
Pharmacological and Drug-Likeness Potential
Table 4: Pharmacokinetic Predictions (SwissADME)
Pharmacological Insights :
Biological Activity
6-(4-methoxyphenyl)-2-(propylsulfanyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is a compound of significant interest due to its potential biological activities. This article explores its biological properties, including its pharmacological effects and mechanisms of action, supported by recent research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C13H15N3OS
- Molecular Weight : 253.34 g/mol
The structure features a triazoloquinazolinone core with a methoxyphenyl group and a propylsulfanyl substituent. These structural components are crucial for its biological activity.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with this compound:
Antimicrobial Activity
A study on structurally related compounds demonstrated that modifications in the triazoloquinazolinone structure can lead to varying degrees of antibacterial activity. For instance, certain analogues showed promising results against methicillin-resistant Staphylococcus aureus (MRSA) . This suggests that this compound may also possess similar properties.
Anticancer Activity
In vitro studies have shown that compounds with the quinazolinone scaffold exhibit significant cytotoxicity against various cancer cell lines. For example, derivatives were tested against human breast cancer (MCF-7) and lung cancer (A549) cells, resulting in IC50 values indicating effective growth inhibition . These findings suggest potential applications in cancer therapy.
The mechanisms underlying the biological activities of this compound may involve:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cellular signaling and metabolism.
- Induction of Apoptosis : The activation of apoptotic pathways is a common mechanism for anticancer agents. The presence of specific functional groups may enhance this effect.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
